molecular formula C12H14N2O3S B7885796 (2-oxo-1-propyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-3-yl)acetic acid

(2-oxo-1-propyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-3-yl)acetic acid

Cat. No.: B7885796
M. Wt: 266.32 g/mol
InChI Key: MCIVPFSXJYTIIO-UHFFFAOYSA-N
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Description

(2-oxo-1-propyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-3-yl)acetic acid is a complex organic compound with a unique structure that includes a pyrido[2,3-b][1,4]thiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-oxo-1-propyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-3-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrido[2,3-b][1,4]thiazine core, followed by functionalization to introduce the acetic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-oxo-1-propyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2-oxo-1-propyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-3-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its unique structure, which may interact with biological targets in novel ways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2-oxo-1-propyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-3-yl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2-oxo-1-propyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-3-yl)acetic acid include:

  • Pyrido[2,3-b][1,4]thiazine derivatives
  • Acetic acid derivatives with similar functional groups

Uniqueness

What sets this compound apart is its unique combination of a pyrido[2,3-b][1,4]thiazine ring system with an acetic acid moiety. This structure provides distinct chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

2-(2-oxo-1-propylpyrido[2,3-b][1,4]thiazin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-2-6-14-8-4-3-5-13-11(8)18-9(12(14)17)7-10(15)16/h3-5,9H,2,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIVPFSXJYTIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=CC=C2)SC(C1=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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